2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol
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Overview
Description
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol typically involves the alkylation of phenol derivatives. One common method is the acid-catalyzed alkylation of phenol with isobutene to introduce the tert-butyl group . The trifluoromethylthio group can be introduced through radical trifluoromethylation, which involves the use of trifluoromethylthiolating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and solvents plays a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of antioxidants, stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butylphenol: Similar structure but lacks the trifluoromethylthio group.
2,4,6-Tri-tert-butylphenol: Contains three tert-butyl groups, making it more sterically hindered.
2-tert-Butyl-4-methoxyphenol: Contains a methoxy group instead of a trifluoromethylthio group.
Uniqueness
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it valuable for various applications.
Properties
IUPAC Name |
2-tert-butyl-4-methyl-6-(trifluoromethylsulfanyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3OS/c1-7-5-8(11(2,3)4)10(16)9(6-7)17-12(13,14)15/h5-6,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPGNJGCWOEIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC(F)(F)F)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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